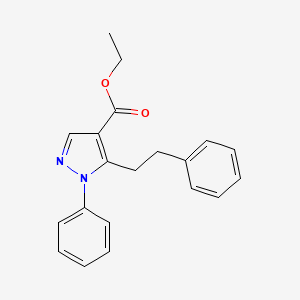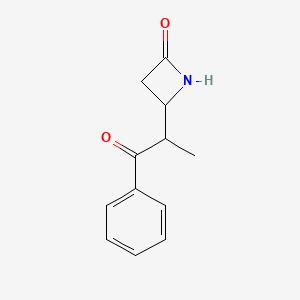![molecular formula C11H7N3O3 B14399230 2-(Furan-2-yl)pyrazolo[1,5-b]pyridazine-3-carboxylic acid CAS No. 88561-89-1](/img/structure/B14399230.png)
2-(Furan-2-yl)pyrazolo[1,5-b]pyridazine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Furan-2-yl)pyrazolo[1,5-b]pyridazine-3-carboxylic acid is a heterocyclic compound that combines the structural elements of furan, pyrazole, and pyridazine. This compound is of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of multiple nitrogen atoms and a furan ring endows it with distinctive physicochemical properties, making it a valuable scaffold for drug design and development.
Preparation Methods
The synthesis of 2-(Furan-2-yl)pyrazolo[1,5-b]pyridazine-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Cyclization Reactions: The initial step often involves the formation of the pyrazole ring through cyclization reactions of hydrazines with 1,3-dicarbonyl compounds.
Formation of Pyridazine Ring: The pyrazole intermediate is then subjected to further cyclization with appropriate reagents to form the pyridazine ring.
Introduction of Furan Ring: The furan ring is introduced through electrophilic substitution reactions, such as nitration, bromination, or acylation, where the substituent enters the 5-position of the furan ring.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing the use of hazardous reagents and conditions.
Chemical Reactions Analysis
2-(Furan-2-yl)pyrazolo[1,5-b]pyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens, alkylating agents, and nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Major products formed from these reactions depend on the specific reagents and conditions used, but they often include various substituted derivatives of the original compound.
Scientific Research Applications
2-(Furan-2-yl)pyrazolo[1,5-b]pyridazine-3-carboxylic acid has a wide range of scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing drugs with potential antimicrobial, anticancer, and anti-inflammatory activities.
Biological Studies: The compound is used in studies investigating enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: Its unique structural properties make it suitable for developing fluorescent probes and organic light-emitting devices.
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)pyrazolo[1,5-b]pyridazine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s heterocyclic structure allows it to form hydrogen bonds, π-π stacking interactions, and hydrophobic contacts with its targets. These interactions can modulate the activity of enzymes, inhibit receptor binding, or alter cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds to 2-(Furan-2-yl)pyrazolo[1,5-b]pyridazine-3-carboxylic acid include:
Pyridazine Derivatives: Compounds like pyridazinone and pyridazine-based drugs share similar structural features and biological activities.
Pyrazole Derivatives: Pyrazole-based compounds are also structurally related and exhibit comparable pharmacological properties.
Furan Derivatives: Furan-containing compounds are known for their diverse biological activities and are often used in drug design.
The uniqueness of this compound lies in its combination of these three heterocyclic rings, which provides a versatile scaffold for developing novel therapeutic agents with enhanced efficacy and selectivity.
Properties
CAS No. |
88561-89-1 |
|---|---|
Molecular Formula |
C11H7N3O3 |
Molecular Weight |
229.19 g/mol |
IUPAC Name |
2-(furan-2-yl)pyrazolo[1,5-b]pyridazine-3-carboxylic acid |
InChI |
InChI=1S/C11H7N3O3/c15-11(16)9-7-3-1-5-12-14(7)13-10(9)8-4-2-6-17-8/h1-6H,(H,15,16) |
InChI Key |
YCEJLGPESMAPBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=NN2N=C1)C3=CC=CO3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


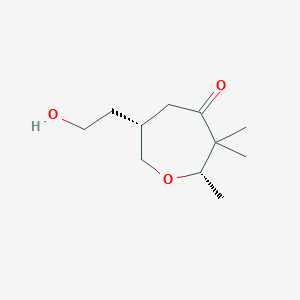
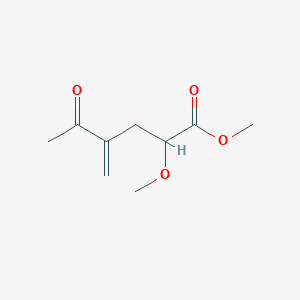
![5-Benzoyl-1-methyl-2,4-diphenyl-1H-pyrido[1,2-a][1,3]diazepin-6-ium iodide](/img/structure/B14399178.png)
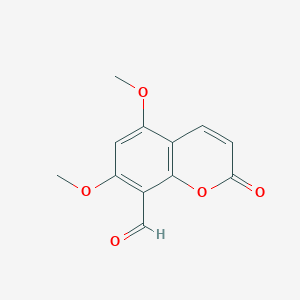
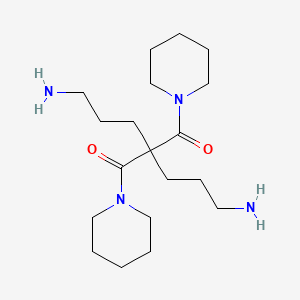

![1,1,1-Trichloro-3-[(prop-2-yn-1-yl)oxy]propan-2-ol](/img/structure/B14399196.png)
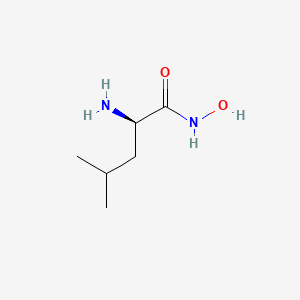
![{2-[(2-Methylpropyl)sulfanyl]ethenyl}benzene](/img/structure/B14399208.png)
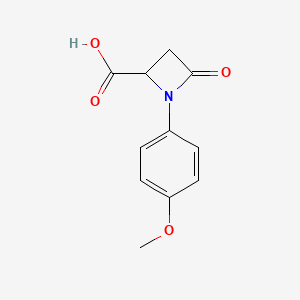
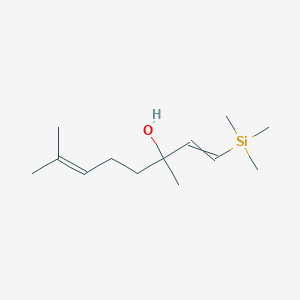
![{[3-Phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]sulfanyl}acetic acid](/img/structure/B14399218.png)
